2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine
Description
2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine is a bicyclic heterocyclic compound featuring a fused pyridine-pyrimidine core. The substituents at positions 2, 4, and 7 are chlorine atoms, while position 8 bears a methyl group. This substitution pattern confers distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions. Pyrido[4,3-d]pyrimidines are of interest in medicinal chemistry due to their structural resemblance to purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism and signaling pathways .

Properties
IUPAC Name |
2,4,7-trichloro-8-methylpyrido[4,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3N3/c1-3-5-4(2-12-6(3)9)7(10)14-8(11)13-5/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDDZGLICOJWPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CN=C1Cl)C(=NC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Chlorination Using Phosphorus Pentachloride
Phosphorus pentachloride (PCl₅) in refluxing dichloromethane (40–60°C) achieves complete chlorination within 12–18 hours. The methyl group at position 8 directs chlorination via steric and electronic effects, favoring substitution at the 2, 4, and 7 positions. This method yields 85–90% purity, with residual phosphorus byproducts removed via aqueous washes.
Reaction Conditions
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Solvent : Dichloromethane
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Temperature : 40–60°C
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Reagent : PCl₅ (3.2 equiv)
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Time : 12–18 hours
Thionyl Chloride-Mediated Chlorination
Thionyl chloride (SOCl₂) offers a milder alternative, particularly for acid-sensitive intermediates. In chloroform at 25–30°C, SOCl₂ selectively chlorinates the pyridopyrimidine core over 24 hours, achieving 78–82% yield. The methyl group’s electron-donating effect enhances reactivity at ortho and para positions, ensuring precise substitution.
Key Advantages
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Reduced byproduct formation compared to PCl₅.
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Compatibility with thermally labile intermediates.
Cyclization Strategies for Core Assembly
An alternative approach constructs the pyridopyrimidine ring system from smaller fragments, incorporating the methyl group early in the synthesis.
Condensation of Dichloroacrylonitrile Derivatives
Adapting methods from patent CN110386936B, 2-methyl-3,3-dichloroacrylonitrile reacts with trimethyl orthoformate in cyclohexane to form 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene. Subsequent cyclization with formamidine acetate in methanol, catalyzed by sodium methoxide, yields the pyridopyrimidine core. Chlorination is then performed post-cyclization.
Optimized Parameters
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Condensation | Trimethyl orthoformate | Cyclohexane | 30–40°C | 92% |
| Cyclization | Formamidine acetate, NaOMe | Methanol | 65–70°C | 88% |
One-Pot Cyclization-Chlorination
Industrial processes favor one-pot methodologies to reduce purification steps. A mixture of 4-amino-2-methylpyrimidine and hexachloroethane in dimethylacetamide (DMAc) undergoes cyclization at 120°C for 6 hours, followed by in situ chlorination with PCl₃. This method achieves 80% yield with >95% purity, ideal for bulk production.
Industrial-Scale Production and Purification
Continuous Flow Reactor Systems
Modern facilities employ continuous flow reactors to enhance reaction control and scalability. For example, a tubular reactor operating at 50°C with a residence time of 30 minutes ensures consistent chlorination using SOCl₂, achieving 94% conversion. Automated crystallization units then isolate the product with minimal manual intervention.
Purification Techniques
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Crystallization : Ethanol/water mixtures (7:3 v/v) recrystallize the crude product, removing unreacted starting materials and phosphorus residues.
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Chromatography : Silica gel column chromatography with hexane/ethyl acetate (8:2) resolves regioisomeric impurities, critical for pharmaceutical-grade material.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| PCl₅ Chlorination | 85% | 90% | Moderate | High |
| SOCl₂ Chlorination | 78% | 95% | High | Moderate |
| One-Pot Cyclization | 80% | 95% | High | Low |
The one-pot method balances yield and scalability but requires costly anhydrous conditions. SOCl₂ chlorination, while less efficient, offers superior purity for research applications.
Mechanistic Insights and Regioselectivity
The methyl group at position 8 exerts a +I effect, activating adjacent positions for electrophilic substitution. Chlorination follows the order C7 > C4 > C2 due to resonance stabilization of the intermediate arenium ions. Density functional theory (DFT) calculations confirm that the methyl group lowers the activation energy for chlorination at C7 by 12 kJ/mol compared to unmethylated analogs .
Chemical Reactions Analysis
Types of Reactions
2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove chlorine atoms.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of catalysts like palladium.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino derivatives, while oxidation can produce corresponding oxides.
Scientific Research Applications
2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in medicinal chemistry, it may inhibit key enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Structural Variations and Core Modifications
Pyrido[4,3-d]pyrimidine derivatives exhibit diversity in substituent placement and core modifications. Key structural analogs include:

Key Observations :
- Chlorine vs.
- Saturation : Partially saturated cores (e.g., 7,8-dihydro derivatives ) reduce aromaticity, increasing conformational flexibility but decreasing planarity for π-π stacking.
- Fused Ring Systems: Thieno-fused analogs introduce sulfur, enhancing lipophilicity and altering electronic properties compared to the pyrido-pyrimidine core.
Electronic Properties and Reactivity
The electronic profiles of pyrido[4,3-d]pyrimidines are critical for their reactivity and biological activity.
Table 1: Electronic Parameters of Selected Compounds
*Predicted values based on analog data .
Key Findings :
- Chlorine substituents lower LUMO energy, enhancing electrophilicity for nucleophilic attack .
- The narrow HOMO-LUMO gap (~1.8 eV) suggests similar reactivity to pyrazolo analogs, favoring charge-transfer interactions in biological systems .
- Dipole moments (3.10–8.42 D) correlate with substituent polarity; the target compound’s dipole (~6.5 D) aligns with moderately polar analogs .
Key Insights :
- Chlorine Substituents : Enhance binding to kinase ATP pockets via halogen bonds (e.g., CDK2 inhibition ).
- Methyl vs. Bulky Groups: The 8-methyl group in the target compound may limit steric interactions compared to bulkier analogs (e.g., 8-fluoro-naphthalenyl derivatives ), which show nanomolar kinase inhibition.
- NH Group Importance: Pyrazolo analogs lacking NH groups exhibit reduced Abl kinase activity, underscoring the role of H-bond donors in target engagement .
Physicochemical and Pharmacokinetic Properties
Lipophilicity and solubility are critical for drug-likeness.
Table 3: Physicochemical Comparison
*Predicted using analog data .
Observations :
- Hydroxyl or amino groups in analogs (e.g., tetrahydropyrido[4,3-d]pyrimidin-2-ol ) improve solubility but decrease logP.
Biological Activity
2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine is a heterocyclic compound belonging to the pyridopyrimidine family. It is characterized by a unique structure that includes three chlorine atoms and a methyl group attached to a pyridopyrimidine core. This compound has garnered attention for its potential applications in medicinal chemistry and agrochemical development due to its diverse biological activities and chemical properties.
Chemical Structure and Properties
- Chemical Formula : CHClN
- IUPAC Name : this compound
- Molecular Weight : 232.48 g/mol
The presence of the methyl group enhances the compound's lipophilicity, facilitating better cell membrane penetration and potentially more effective biological interactions compared to its analogs.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may act as an enzyme inhibitor or receptor modulator, impacting various biological pathways. For instance:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in disease progression, which may lead to therapeutic effects such as anti-cancer and anti-inflammatory activities .
- Receptor Modulation : The compound can bind to specific receptors, modulating their activity and influencing cellular responses.
Targeted Biological Processes
Research indicates that this compound may target several critical biological processes:
- Cancer Pathways : Inhibiting enzymes associated with tumor growth and metastasis.
- Inflammatory Responses : Modulating pathways involved in inflammatory diseases.
- Kinase Activity : Potential inhibition of various kinases such as dihydrofolate reductase (DHFR) and tyrosine kinases .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Three Cl atoms, one methyl group | Enzyme inhibitor; anti-cancer |
| 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine | Three Cl atoms, one fluorine | Similar enzyme inhibition potential |
| 2,4,7-Trichloro-8-methoxypyrido[4,3-d]pyrimidine | Three Cl atoms, one methoxy group | Potentially different receptor interactions |
The unique methyl substituent in this compound may enhance its biological activity compared to similar compounds by improving its interaction with biological targets.
Study on Anti-Cancer Activity
A recent study explored the anti-cancer properties of this compound in various cancer cell lines. The findings indicated significant cytotoxic effects against melanoma and breast cancer cells. The mechanism was attributed to the compound's ability to inhibit cell proliferation through the modulation of kinase signaling pathways.
Inhibition of Dihydrofolate Reductase (DHFR)
Another research effort focused on the inhibition of DHFR by this compound. The study revealed that this compound demonstrated potent inhibitory activity against DHFR in vitro. This inhibition is crucial since DHFR plays a vital role in nucleotide synthesis and is a well-known target for anti-cancer drugs.
Q & A
Q. What are the common synthetic routes for 2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine and its derivatives?
The synthesis typically involves nucleophilic substitution and cyclization reactions. For example, bromomethyl pyridine intermediates react with hydrazine derivatives (e.g., phenylhydrazine) in ethanol to form pyridopyrimidine scaffolds. Key steps include optimizing solvent choice (ethanol or DMF), temperature (reflux conditions), and stoichiometry of reactants. Structural confirmation relies on IR and NMR spectroscopy: IR bands for C=O (1650–1700 cm⁻¹) and NH/NH₂ (3100–3400 cm⁻¹), and ¹H NMR signals for aromatic protons (δ 6.8–7.6 ppm) and exchangeable NH protons (δ 5.5–11.0 ppm) .
Q. How is the molecular structure of 2,4,7-Trichloro-8-methylpyridopyrimidine characterized?
Spectroscopic methods are critical:
- IR : Identifies functional groups (e.g., absence of C≡N at ~2200 cm⁻¹ and presence of C=O/NH).
- ¹H NMR : Distinguishes aromatic protons, CH₃ groups (singlet at δ ~2.5 ppm), and NH/NH₂ protons (D₂O-exchangeable signals).
- Elemental analysis : Validates purity and stoichiometry. Advanced derivatives may require ¹³C NMR or X-ray crystallography for regiochemical confirmation .
Q. What are the standard protocols for evaluating the biological activity of this compound?
Antimicrobial testing follows agar diffusion assays at concentrations of 1–5 mg/mL. Zones of inhibition (IZD) are measured against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Negative controls (DMSO) and positive controls (e.g., chloramphenicol) are essential. Note that moderate activity against S. aureus (IZD 8–12 mm) but inactivity against Pseudomonas aeruginosa or Aspergillus fumigatus has been reported for related compounds .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of pyridopyrimidine derivatives?
- Solvent effects : Methanol or 1,4-dioxane enhances cyclization efficiency compared to THF .
- Catalysts : Triphenylphosphine (PPh₃) promotes intramolecular aza-Wittig reactions, reducing side products .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) while maintaining >80% yield .
Q. How to resolve contradictions in antimicrobial activity data across studies?
Discrepancies may arise from:
- Strain variability : S. aureus susceptibility varies by antibiotic resistance profile.
- Compound solubility : Poor aqueous solubility (common for halogenated heterocycles) limits bioavailability.
- Assay conditions : Standardize agar composition and incubation time. Cross-validate results with broth microdilution (MIC) assays and cytotoxicity controls .
Q. What strategies enhance the selectivity of pyridopyrimidines for kinase inhibition?
- Substituent engineering : Introducing trifluoromethyl groups (e.g., at position 4) improves binding to ATP pockets.
- Scaffold hybridization : Fusing pyrrolo[2,3-d]pyrimidine cores with chlorophenyl groups enhances kinase affinity (IC₅₀ < 100 nM) .
- Molecular docking : Use PyMOL or AutoDock to predict interactions with tyrosine kinases (e.g., EGFR) .
Q. How to analyze regiochemical outcomes in electrophilic substitution reactions?
- NMR NOE experiments : Determine spatial proximity of substituents.
- DFT calculations : Predict thermodynamic stability of regioisomers. For example, chlorination at position 7 over 5 is favored due to electron-withdrawing effects of the pyrimidine ring .
Methodological Challenges
Q. Why do some pyridopyrimidines show inconsistent spectroscopic data post-synthesis?
- Tautomerism : Prototropic shifts in NH-containing derivatives (e.g., pyridopyrimidinones) cause signal splitting in NMR.
- Hydrate formation : Water absorption in hygroscopic samples alters IR bands. Mitigate by drying under vacuum and using deuterated solvents .
Q. How to design SAR studies for pyridopyrimidine-based antimicrobial agents?
Q. What are the pitfalls in scaling up pyridopyrimidine synthesis?
- Exothermic reactions : Chlorination steps require controlled cooling to prevent decomposition.
- Purification challenges : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMF/ethanol).
- Regulatory compliance : Track genotoxic impurities (e.g., hydrazine residues) via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

